Acid Strength: pKa Advantage Over Non-Fluorinated Pyridyl Difluoroacetate
The parent acid of the target compound exhibits a predicted acid dissociation constant (pKa) of 0.41 ± 0.10, reflecting the combined electron-withdrawing effect of five fluorine substituents across the pyridine ring and the α-carbon . The closest commercially characterized comparator with available pKa data is 2,2-difluoro-2-(pyridin-2-yl)acetic acid, which lacks ring fluorination and has a JChem-computed pKa of 1.74 [1]. The difference of ~1.33 pKa units corresponds to a ~21-fold increase in acidity. This enables deprotonation and salt formation under milder conditions and predicts stronger lithium-carboxylate ionic interactions in low-polarity solvents.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 0.41 ± 0.10 (predicted) for 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
| Comparator Or Baseline | 2,2-Difluoro-2-(pyridin-2-yl)acetic acid: JChem-computed pKa = 1.74 |
| Quantified Difference | ΔpKa ≈ -1.33 (~21-fold higher acidity for target) |
| Conditions | Computational prediction (ChemicalBook: Advanced Chemistry Development (ACD/Labs) predicted; ChemBase: JChem predicted). No experimental pKa values available for either compound. |
Why This Matters
For procurement decisions, the superior acidity predicts more efficient lithium salt formation and different solubility/titration behavior in non-aqueous electrolyte or synthetic applications, enabling selection over less acidic pyridylacetate building blocks when strong carboxylate nucleophilicity or ionic character is required.
- [1] ChemBase. 2,2-Difluoro-2-(pyridin-2-yl)acetic acid, CBID 98436. JChem-computed Acid pKa: 1.7408789. View Source
